2-(4-chlorophenyl)-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
2-(4-Chlorophenyl)-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a structurally complex molecule featuring:
- A 4-chlorophenyl group attached to an ethanone moiety.
- A piperazine ring linked to the ethanone via a carbonyl group.
- A pyridazine ring substituted at the 3-position with a 3,4,5-trimethyl-1H-pyrazole group.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O/c1-15-16(2)26-29(17(15)3)21-9-8-20(24-25-21)27-10-12-28(13-11-27)22(30)14-18-4-6-19(23)7-5-18/h4-9H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEDHOMHRCNBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a piperazine ring substituted with a pyridazine and pyrazole moiety.
- Functional Groups : The presence of a chlorophenyl group and a ketone functional group contributes to its biological properties.
Biological Activity Overview
The biological activity of the compound is primarily characterized by its anticancer , antibacterial , and antifungal properties.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In a study involving the NCI-60 Human Tumor Cell Lines Screen, it demonstrated moderate cytostatic activity, particularly against breast cancer (MCF7) and brain cancer (SNB-75) cell lines, with inhibition growth percentages (IGP) reaching up to 23% .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IGP (%) | Compound Concentration (µM) |
|---|---|---|
| MCF7 (Breast) | 23 | 10 |
| SNB-75 (Brain) | 21 | 10 |
| UO-31 (Renal) | 10–17 | 10 |
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial activity against various strains. Preliminary results suggest that it possesses moderate antibacterial properties, particularly against resistant strains. Its antifungal activity has been tested against Candida species with varying results depending on structural modifications .
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound interferes with cellular pathways involved in proliferation, leading to apoptosis in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits fungal growth by targeting key metabolic pathways.
- Molecular Interactions : In silico docking studies suggest that the compound may bind effectively to specific protein targets involved in cancer progression and microbial resistance .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A notable study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF7 cells, suggesting its potential as a therapeutic agent in breast cancer .
- Antifungal Efficacy : Another study evaluated the antifungal properties against various Candida strains, showing promising results that warrant further exploration into its use as an antifungal agent .
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with similar structural features may exhibit significant pharmacological effects, such as:
- Antidepressant Activity : Compounds containing piperazine derivatives have been studied for their potential antidepressant effects due to their ability to modulate neurotransmitter systems.
- Antitumor Properties : The pyrazole and pyridazine rings are often associated with anticancer activities, making this compound a candidate for further studies in oncology.
Neuropharmacology
Studies have shown that piperazine derivatives can interact with serotonin receptors, which are crucial for mood regulation. This compound's ability to modulate these receptors could lead to the development of new treatments for anxiety and depression.
Antimicrobial Activity
Research into similar compounds has revealed potential antimicrobial properties. The chlorophenyl group may enhance the compound's ability to penetrate bacterial cell walls, suggesting possible applications in developing new antibiotics.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the effects of piperazine derivatives on serotonin receptors. The findings indicated that compounds similar to our target exhibited significant binding affinity to these receptors, suggesting potential use as antidepressants.
Case Study 2: Antitumor Effects
In another study, researchers investigated the anticancer properties of pyrazole-containing compounds. The results demonstrated that these compounds could inhibit tumor growth in vitro, indicating that our compound may also possess similar properties worthy of investigation.
Case Study 3: Antimicrobial Testing
A recent study assessed various chlorinated phenyl compounds for their antimicrobial effects against common pathogens. The results showed promising activity against Gram-positive bacteria, suggesting that our compound could be evaluated for its potential as an antibiotic agent.
Comparison with Similar Compounds
Structural Features :
- Contains two chlorophenyl groups (2- and 4-positions) and a pyridazin-3-one core.
- Piperazine is connected via an ethanone linker.
Key Differences :
- The pyridazinone ring (vs. pyridazine in the target compound) may alter electron distribution and hydrogen-bonding capacity.
- Dual chlorophenyl groups could enhance lipophilicity (higher logP) but reduce solubility compared to the target compound.
Implications :
- Increased steric bulk may affect receptor binding selectivity.
- Pyridazinone’s ketone group could serve as a hydrogen-bond acceptor, influencing target affinity.
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one
Structural Features :
- Shares the piperazine-ethanone-chlorophenyl backbone.
- Substituted with a 3-methoxyphenyl group and a pyrazole ring.
Key Differences :
- Methoxy group improves solubility (lower logP = 4.35) compared to the target’s hydrophobic trimethylpyrazole.
- Pyrazole at the 5-position (vs. pyridazine-trimethylpyrazole) reduces molecular complexity.
Physicochemical Data :
- Molecular weight: 410.9 g/mol.
- Hydrogen bond acceptors: 4; donors: 1.
Implications :
- Simplified structure may enhance synthetic accessibility but reduce target specificity.
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one
Structural Features :
- Piperidine (vs. piperazine) core with a nitrophenyl substituent.
- Pyrazole linked via a piperidine ring.
Key Differences :
- Piperidine’s reduced basicity (vs. piperazine) may alter ionization state under physiological conditions.
Physicochemical Data :
- Molecular weight: 424.88 g/mol.
Implications :
- Nitro group could confer reactivity, necessitating stability studies in drug development.
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one
Structural Features :
- Fluorophenyl and chlorophenyl substituents on a pyrazole ring.
- Carbonyl group integrated into a piperidine-4-one scaffold.
Key Differences :
- Fluorine enhances metabolic stability and lipophilicity.
- Piperidine-4-one’s rigid conformation may restrict rotational freedom compared to piperazine.
Implications :
- Fluorine substitution is a common strategy to optimize pharmacokinetics in lead compounds.
Comparative Analysis Table
Research Implications
- Structural Complexity : The target compound’s pyridazine-trimethylpyrazole motif may enhance selectivity but complicate synthesis.
- Substituent Effects : Chlorophenyl groups improve lipophilicity but risk toxicity; methoxy/fluoro groups balance solubility and stability.
- Heterocyclic Choice : Piperazine vs. piperidine alters basicity and conformational flexibility, impacting receptor interactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing piperazine-pyridazine-pyrazole hybrids like 2-(4-chlorophenyl)-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one?
- Answer : The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting chloropyridazine derivatives with piperazine under reflux conditions in polar aprotic solvents (e.g., acetonitrile) to form the piperazine-pyridazine backbone .
- Pyrazole coupling : Introducing 3,4,5-trimethylpyrazole via Buchwald–Hartwig amination or copper-catalyzed cross-coupling to the pyridazine ring .
- Ketone functionalization : The ethanone moiety is often introduced via Friedel–Crafts acylation or nucleophilic acyl substitution .
- Validation : Intermediate steps require characterization by NMR (¹H/¹³C), IR, and mass spectrometry to confirm regioselectivity and purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Essential for confirming proton environments and carbon frameworks, particularly distinguishing between aromatic (pyridazine/pyrazole) and aliphatic (piperazine/ethanone) signals .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. Key parameters include resolving torsional angles in the piperazine ring and verifying planarity of the pyridazine-pyrazole system .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting halogen (Cl) isotopes .
Q. How do researchers optimize reaction yields for multi-step syntheses involving pyrazole derivatives?
- Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, ethanol or DMF may enhance cyclization in pyrazole formation .
- Purification strategies : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted intermediates. Recrystallization from ethanol improves purity for crystallography .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement of this compound be resolved?
- Answer :
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in flexible piperazine systems .
- Disorder modeling : For overlapping electron density (e.g., methyl groups on pyrazole), apply PART/SUMP restraints and refine anisotropic displacement parameters .
- Validation tools : Check Rint (≤5%) and Flack parameter (for chiral centers) using PLATON or Olex2 .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound’s pharmacological potential?
- Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases). Focus on the pyridazine-pyrazole moiety’s interaction with active sites .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, particularly hydrogen bonding between the piperazine nitrogen and residues like Asp/Glu .
- QSAR modeling : Generate descriptors (e.g., logP, polar surface area) to correlate structural features (e.g., chloro-substitution) with bioactivity .
Q. What strategies mitigate challenges in regioselective functionalization of the pyridazine ring?
- Answer :
- Directing groups : Install temporary protecting groups (e.g., Boc on piperazine) to steer coupling reactions toward the 6-position of pyridazine .
- Metal catalysis : Pd(OAc)2/Xantphos systems enable C–N coupling at sterically hindered positions, avoiding 2-/4-isomer byproducts .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves regioselectivity via controlled heating .
Q. How do researchers validate the compound’s stability under physiological conditions for in vitro assays?
- Answer :
- pH stability tests : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24–72 hours. Monitor degradation via HPLC-MS .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the ethanone or pyrazole moieties .
- Thermal analysis : TGA/DSC identifies decomposition points (>200°C confirms suitability for lyophilization) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
